6,11-Dihydrodibenzo[b,e]thiepin-11-amine
Description
Significance of Dibenzo[b,e]thiepin Frameworks in Organic and Medicinal Chemistry
The dibenzo[b,e]thiepin scaffold is a privileged structure in drug discovery, primarily due to its three-dimensional conformation, which allows for precise spatial orientation of various substituents. This structural feature is crucial for effective interaction with biological targets. The inherent flexibility of the seven-membered thiepin ring, combined with the rigidity of the fused benzene (B151609) rings, provides a unique topographical profile that can be tailored to fit the binding sites of diverse enzymes and receptors.
The therapeutic potential of dibenzo[b,e]thiepin derivatives is extensive, with research highlighting their efficacy in a range of pharmacological areas. ontosight.ai Notably, this scaffold is a cornerstone in the development of agents targeting the central nervous system (CNS). For instance, the well-known tricyclic antidepressant, Dosulepin (formerly known as prothiadene), features the 6,11-dihydrodibenzo[b,e]thiepin core. researchgate.net Its mechanism of action involves the inhibition of serotonin (B10506) and noradrenaline reuptake, thereby alleviating symptoms of depression. researchgate.net
Beyond antidepressant activity, derivatives of this scaffold have demonstrated a broad spectrum of biological effects. Research has unveiled their potential as antipsychotic, anti-anxiety, antihistaminic, and antiallergenic agents. ontosight.airesearchgate.net For example, certain aminoalkylation products of 6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide and its corresponding 11-ketone have shown neurotropic and psychotropic activities. researchgate.net Furthermore, modifications to the core structure have led to the discovery of compounds with potent anti-inflammatory and analgesic properties. nih.govnih.gov A notable example is Tiopinac, or 6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-acetic acid, which has shown marked anti-inflammatory activity in animal models. nih.gov The antimicrobial potential of dibenzo[b,e]thiepin derivatives has also been explored, with some sulfone derivatives exhibiting significant activity against various microbial strains. researchgate.net
The following table summarizes the diverse biological activities associated with various dibenzo[b,e]thiepin derivatives, underscoring the scaffold's versatility in medicinal chemistry.
| Derivative Class | Specific Compound Example | Biological Activity |
| Antidepressants | Dosulepin (Prothiadene) | Serotonin and Noradrenaline Reuptake Inhibitor |
| Anti-inflammatory Agents | Tiopinac | Inhibition of acute and chronic inflammation |
| Antimicrobial Agents | 6,11-dihydrodibenzo[b,e]thiepin 5,5-dioxide derivatives | Antibacterial and antifungal |
| Antipsychotics | Zotepine | Dopamine (B1211576) D2 receptor binding |
| Antihistaminics/Antiallergics | Dibenzo[b,e]thiepin-5,5-dioxide derivatives | Antihistaminic and antiallergenic properties |
| Neurotropic/Psychotropic Agents | Aminoalkylated 6,11-dihydrodibenzo[b,e]thiepin derivatives | CNS activity |
Overview of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine within the Broader Dibenzo[b,e]thiepin Class
Within the extensive family of dibenzo[b,e]thiepin derivatives, this compound holds a position of particular interest, primarily as a crucial synthetic intermediate and a metabolite of therapeutic agents. Its structure features the characteristic tricyclic core with an amine group at the 11-position of the partially saturated thiepin ring.
The synthesis of this compound is often achieved from its corresponding ketone, 6,11-dihydrodibenzo[b,e]thiepin-11-one. researchgate.net This ketone itself is a valuable starting material in the synthesis of numerous pharmacologically active molecules. nih.govnih.gov The conversion of the ketone to the amine can be accomplished through various reductive amination methods. One documented synthetic route involves the Gabriel synthesis applied to a bromo derivative obtained from the reaction of the ketone with cyclopropylmagnesium bromide followed by treatment with hydrogen bromide. researchgate.net
Pharmacologically, this compound has been identified as a postulated metabolite of the antidepressant drug prothiadene. researchgate.net This metabolic link underscores the biological relevance of this specific amine derivative. Furthermore, research has been conducted on N-substituted derivatives of this compound to explore their pharmacological profiles. documentsdelivered.comdocumentsdelivered.com These studies aim to understand how modifications to the amine group influence the biological activity of the parent compound, potentially leading to the discovery of new therapeutic agents.
Properties
IUPAC Name |
6,11-dihydrobenzo[c][1]benzothiepin-11-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8,14H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPIITJTCSEBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500156 | |
| Record name | 6,11-Dihydrodibenzo[b,e]thiepin-11-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1745-53-5 | |
| Record name | 6,11-Dihydrodibenzo[b,e]thiepin-11-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6,11 Dihydrodibenzo B,e Thiepin 11 Amine and Key Precursors
Retrosynthetic Analysis and Strategic Disconnections for the Dibenzo[b,e]thiepin System
A retrosynthetic analysis of the target molecule, 6,11-dihydrodibenzo[b,e]thiepin-11-amine (I), reveals several strategic disconnections. The primary amine group can be logically traced back to a ketone precursor, 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one (II), via transformations such as reductive amination or through an intermediate alcohol, 6,11-dihydrodibenzo[b,e]thiepin-11-ol (B157215) (III).
The key disconnection lies in the formation of the central seven-membered thiepin ring of the ketone scaffold (II). A Friedel-Crafts-type intramolecular acylation is a plausible approach. This disconnection leads to the precursor 2-(arylthiomethyl)benzoic acid (IV). This intermediate contains the three essential components of the tricyclic system: the benzoic acid moiety, the thioether linkage, and the second aromatic ring.
Further disconnection of the 2-(arylthiomethyl)benzoic acid intermediate (IV) points to simpler starting materials, such as phthalide (B148349) and a substituted thiophenol, which can be coupled to form the necessary carbon-sulfur and carbon-carbon bonds. This retrosynthetic pathway forms the basis of the most common synthetic routes to the dibenzo[b,e]thiepin system.
Synthesis of the Core 6,11-Dihydrodibenzo[b,e]thiepin-11(6H)-one Scaffold
The central component in the synthesis of the target amine is the 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one scaffold. Its preparation is most commonly achieved through the intramolecular cyclization of a 2-(arylthiomethyl)benzoic acid intermediate.
Cyclization Reactions Utilizing 2-(Arylthiomethyl)benzoic Acid Intermediates
The synthesis of the 2-(phenylthiomethyl)benzoic acid precursor is typically achieved by the reaction of phthalide with a thiophenol potassium salt. researchgate.net This intermediate then undergoes an intramolecular Friedel-Crafts acylation to form the tricyclic ketone. This cyclization is generally promoted by strong acids.
Polyphosphoric acid (PPA) is a widely used reagent for effecting the cyclization of 2-(phenylthiomethyl)benzoic acid to 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one. researchgate.net PPA serves as both the acidic catalyst and the reaction solvent. The reaction typically requires elevated temperatures to proceed efficiently. For instance, the cyclization can be carried out by heating the benzoic acid derivative in PPA, leading to the formation of the desired thiepinone. researchgate.net
Table 1: Polyphosphoric Acid Catalyzed Cyclization
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|
As an alternative to Brønsted acids like PPA, Lewis acids can also mediate the intramolecular Friedel-Crafts cyclization. This approach often involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst. While specific examples for the synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-one using this method are not extensively detailed in the provided search results, the general principle of Lewis acid-catalyzed Friedel-Crafts reactions is a fundamental strategy in organic synthesis for forming such cyclic ketones. Common Lewis acids for these transformations include aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄).
Alternative Synthetic Routes to the Thiepinone Moiety
While the cyclization of 2-(arylthiomethyl)benzoic acid is the most prevalent route, other strategies can be envisaged for the construction of the dibenzo[b,e]thiepinone core. One such alternative involves the reaction of 2-chloroacetophenone (B165298) with a substituted thiophenol to form a thioether. This can then be subjected to a Willgerodt–Kindler reaction to generate a phenylacetic acid derivative, which upon cyclization with polyphosphoric acid, yields the dibenzothiepin ring system. This methodology has been applied in the synthesis of related compounds like Zotepine.
Preparation of 6,11-Dihydrodibenzo[b,e]thiepin-11-ol Intermediates
The ketone, 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one, can be readily reduced to the corresponding alcohol, 6,11-dihydrodibenzo[b,e]thiepin-11-ol. This alcohol is a key intermediate, particularly for syntheses that proceed via substitution reactions to introduce the amine functionality.
A standard and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695). For example, treating a solution of 6,11-dihydrodibenzo[b,e]thiepin-11-one in ethanol with sodium borohydride at room temperature overnight furnishes the desired 6,11-dihydrodibenzo[b,e]thiepin-11-ol. prepchem.com The addition of a few drops of a base like sodium hydroxide (B78521) can also be employed in this reaction. prepchem.com
Table 2: Reduction of 6,11-Dihydrodibenzo[b,e]thiepin-11(6H)-one
| Starting Material | Reagent | Solvent | Conditions | Product | Reference |
|---|
Derivatization to 11-Hydroxyimino-6,11-dihydrodibenzo[b,e]thiepine
A common and critical intermediate in the synthesis of this compound is the corresponding oxime, 11-Hydroxyimino-6,11-dihydrodibenzo[b,e]thiepine. This derivative is typically prepared from the ketone precursor, 6,11-Dihydrodibenzo[b,e]thiepin-11-one.
The synthesis of the ketone precursor itself begins with the reaction of phthalide with a thiophenol salt, leading to a 2-(phenylthiomethyl)benzoic acid. This acid is then cyclized, often using polyphosphoric acid, to form the 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one. researchgate.net
The oximation reaction involves treating the ketone with hydroxylamine (B1172632) hydrochloride. nih.gov This reaction is generally carried out in a basic solvent, such as pyridine (B92270), which acts as a proton acceptor. nih.gov The mixture is typically heated under reflux to drive the reaction to completion. nih.gov The resulting oxime can then be isolated and purified through standard techniques like recrystallization. nih.gov
For instance, a mixture of the corresponding dibenzo[b,e]thiepin-11(6H)-one and hydroxylamine hydrochloride can be refluxed in pyridine for an extended period. nih.gov After the reaction, the pyridine is removed under vacuum, and the residue is treated with water to precipitate the crude oxime product, which is then filtered, dried, and recrystallized. nih.gov
Synthesis of this compound from Precursors
The primary amine at the C-11 position can be introduced through the transformation of intermediates like the 11-hydroxyimino derivative or by direct amination strategies.
Transformation from 11-Hydroxyimino Intermediates
The reduction of the 11-hydroxyimino group is a widely used method to synthesize this compound. This transformation converts the C=N double bond of the oxime into a C-N single bond of the amine. Various reducing agents can be employed for this purpose. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas, is a common approach.
Chemical reducing agents can also be utilized. For example, dissolving metal reductions, such as sodium in ethanol, or metal hydride reductions using reagents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, are effective for this conversion. The choice of reducing agent may depend on the presence of other functional groups in the molecule to ensure chemoselectivity.
Direct Amination Strategies at C-11
Direct amination provides a more direct route to the target amine from the corresponding ketone, 6,11-Dihydrodibenzo[b,e]thiepin-11-one. Reductive amination is a prominent strategy in this category. masterorganicchemistry.comlibretexts.org This one-pot reaction involves the treatment of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. youtube.com
The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. youtube.com A key advantage of this method is that it avoids the isolation of the intermediate imine.
A commonly used reducing agent for this purpose is sodium cyanoborohydride (NaBH3CN), which is mild enough to selectively reduce the protonated imine intermediate without significantly reducing the starting ketone. masterorganicchemistry.comyoutube.com Other reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can also be employed. masterorganicchemistry.com The reaction is often carried out in a slightly acidic medium to facilitate the formation of the iminium ion, which is more susceptible to reduction. youtube.com
Table 1: Key Synthetic Transformations and Reagents
| Transformation | Starting Material | Key Reagents | Product |
|---|---|---|---|
| Oximation | 6,11-Dihydrodibenzo[b,e]thiepin-11-one | Hydroxylamine hydrochloride, Pyridine | 11-Hydroxyimino-6,11-dihydrodibenzo[b,e]thiepine |
| Oxime Reduction | 11-Hydroxyimino-6,11-dihydrodibenzo[b,e]thiepine | H2/Pd-C, LiAlH4, or Na/Ethanol | This compound |
| Reductive Amination | 6,11-Dihydrodibenzo[b,e]thiepin-11-one | Ammonia, Sodium cyanoborohydride (NaBH3CN) | This compound |
Synthesis of Oxidized Dibenzo[b,e]thiepin Derivatives (Sulfones and 5,5-Dioxides)
The sulfur atom in the thiepin ring can be oxidized to form sulfoxides and sulfones (5,5-dioxides), which are also important derivatives.
Oxidation of the Thiepin Sulfur Atom to Sulfoxides and Sulfones
The oxidation of the sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.
For the synthesis of the sulfone, 6,11-dihydrodibenzo[b,e]thiepin-11-one 5,5-dioxide, the corresponding ketone can be treated with an oxidizing agent like hydrogen peroxide in glacial acetic acid. researchgate.net The mixture is typically heated to facilitate the reaction. researchgate.net After the reaction, the product can be isolated by dilution with water and extraction with an organic solvent. researchgate.net
Other oxidizing agents that can be used include meta-chloroperoxybenzoic acid (m-CPBA). The reaction with one equivalent of m-CPBA at low temperatures generally yields the sulfoxide, while using an excess of the oxidant or more forcing conditions leads to the formation of the sulfone. mdpi.com
Strategies for Regioselective and Stereoselective Oxidation
Achieving regioselective and stereoselective oxidation of the sulfur atom can be challenging, especially in complex molecules. The reactivity of the sulfur atom can be influenced by neighboring functional groups.
For substrates with multiple oxidizable sites, the choice of a selective oxidizing agent is crucial. For stereoselective oxidation to produce a specific enantiomer of a chiral sulfoxide, chiral oxidizing agents or catalysts can be employed. However, for the symmetrical dibenzo[b,e]thiepin core, stereoselectivity at the sulfur atom is not a factor unless other chiral centers are present in the molecule. The primary focus in this context is controlling the level of oxidation to selectively form either the sulfoxide or the sulfone. This is typically managed by controlling the stoichiometry of the oxidizing agent and the reaction temperature.
Synthesis of Substituted this compound Analogs
Introduction of Aromatic Ring Substituents (e.g., Methyl, Fluoro)
The introduction of substituents onto the aromatic rings of the dibenzo[b,e]thiepin core is typically achieved by utilizing appropriately substituted starting materials. For instance, the synthesis of fluoro-substituted analogs often begins with precursors bearing fluorine atoms on the benzene (B151609) rings.
A notable example is the synthesis of 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one, a key intermediate for the corresponding amine. e3s-conferences.org A scalable process for this intermediate has been developed, highlighting its importance in the preparation of more complex derivatives. researchgate.net The synthesis of 2-fluoro-dibenzo[b,e]thiepin-11(6H)-one has also been reported, indicating that substitution at various positions is achievable. While specific examples for the direct synthesis of methyl-substituted this compound are not prevalent in the reviewed literature, the synthesis of related substituted dibenzo[b,e]thiepin-11-ones suggests that such analogs can be prepared from correspondingly substituted precursors. For example, chloro and methoxy (B1213986) substituted 6,11-dihydrodibenzo-[b,e]-thiepin-11-one S-oxides have been synthesized. google.com
Table 1: Examples of Substituted Precursors for this compound Analogs
| Precursor Compound | Substituent(s) | Reference |
| 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one | 7-Fluoro, 8-Fluoro | e3s-conferences.org |
| 2-Fluoro-dibenzo[b,e]thiepin-11(6H)-one | 2-Fluoro | |
| Chloro-substituted 6,11-dihydrodibenzo-[b,e]-thiepin-11-one S-oxide | Chloro | google.com |
| Methoxy-substituted 6,11-dihydrodibenzo-[b,e]-thiepin-11-one S-oxide | Methoxy | google.com |
Acylation Reactions of Amine and Oxime Functionalities
Acylation of the amine group in this compound introduces an amide functionality, which can significantly alter the compound's properties. Standard acylation methods, such as reaction with acid chlorides or anhydrides in the presence of a base, are applicable. An example of a related acylated derivative is N-(6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)-2-(4-methyl-1-piperazinyl)acetamide, which features an acetamide (B32628) group on a modified amine side chain. uni.lu
The oxime of 6,11-dihydrodibenzo[b,e]thiepin-11-one can also be acylated. In a study focused on the 5,5-dioxide derivative, the corresponding 11-hydroxyimino compound was acylated with various acid chlorides to yield new O-acyloximino derivatives. researchgate.net This reaction demonstrates the feasibility of functionalizing the 11-position through an oxime intermediate, which can then potentially be reduced to the corresponding amine.
Table 2: Acylation Reactions of Dibenzo[b,e]thiepin Derivatives
| Substrate | Acylating Agent | Product Type | Reference |
| 11-Hydroxyimino-6,11-dihydrodibenzo[b,e]thiepin 5,5-dioxide | Various acid chlorides | O-Acyloximino sulfones | researchgate.net |
| This compound (hypothetical) | Acetyl chloride | N-Acetyl derivative | General knowledge |
| 6,11-Dihydrodibenzo[b,e]thiepin-11-methylamine | 2-(4-methyl-1-piperazinyl)acetyl chloride | N-Acyl derivative | uni.lu |
N-Substitution Strategies for the Amine Moiety
The primary amine of this compound can be subjected to various N-substitution reactions to generate secondary and tertiary amines. Common strategies include reductive amination with aldehydes or ketones and direct alkylation with alkyl halides. Although direct examples for the N-alkylation of this compound are not detailed in the available literature, the synthesis of N,N-dimethyl derivatives of related tricyclic antidepressants is a well-established practice. For instance, the synthesis of 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol involves the introduction of a dimethylaminopropyl group at the 11-position of the ketone precursor, which upon further transformation could lead to N-substituted amine analogs. nih.gov
Formation of Carbamate (B1207046) Derivatives
Carbamate derivatives of this compound can be prepared by reacting the primary amine with a suitable chloroformate, such as ethyl chloroformate, in the presence of a base. This reaction introduces a carbamate linkage (-NHCOO-), which can serve as a prodrug moiety or modulate the biological activity of the parent compound. While a direct synthesis of a carbamate from this compound is not explicitly described, the reaction of tertiary amines with ethyl chloroformate to form carbamates is a known transformation. semanticscholar.org Furthermore, the synthesis of related propionamide (B166681) derivatives from a carboxylic acid precursor using ethyl chlorocarbonate highlights the utility of chloroformates in forming amide and potentially carbamate linkages in similar systems. prepchem.com
Application of Green Chemistry Principles in Dibenzo[b,e]thiepin Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like dibenzo[b,e]thiepins to reduce environmental impact and improve safety and efficiency. This includes the use of less hazardous reagents, milder reaction conditions, and processes that generate less waste.
Process Optimization and Scale-up Considerations for Industrial Applications
For the industrial application of dibenzo[b,e]thiepin derivatives, process optimization and scale-up are critical. Key considerations include the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the ease of purification of the final product.
In the synthesis of the precursor 6,11-dihydrodibenzo[b,e]thiepin-11-one, traditional methods often rely on the cyclization of 2-(phenylthiomethyl)benzoic acid using polyphosphoric acid (PPA) at high temperatures. google.com While effective, PPA is highly viscous and requires significant amounts of water for quenching and neutralization, generating large volumes of salt waste. google.com An improved process involves the cyclization of the corresponding acid chloride in the presence of catalytic amounts of iron(III) chloride (FeCl₃). google.com This method avoids the use of stoichiometric amounts of a Lewis acid and large quantities of chlorinated solvents, making the process more economical and environmentally friendly. google.com
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental in determining the carbon-hydrogen framework of the molecule.
The ¹H-NMR spectrum of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine is predicted to exhibit distinct signals corresponding to the aromatic, methylene (B1212753), methine, and amine protons. The eight aromatic protons, distributed across the two benzene (B151609) rings, would likely appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The protons of the methylene group at position 6 (C6) are diastereotopic due to the chirality at C11 and the rigid, non-planar conformation of the seven-membered ring. This would result in two separate signals, likely doublets of doublets (a geminal AB system), in the range of δ 3.5-4.5 ppm. The methine proton at the chiral center C11, adjacent to the amine group, would likely appear as a singlet or a narrowly split multiplet around δ 5.0-5.5 ppm. The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| H-11 | 5.0 - 5.5 | Singlet |
| H-6 | 3.5 - 4.5 | AB quartet |
The ¹³C-NMR spectrum would complement the ¹H-NMR data by identifying all unique carbon environments. The molecule contains 14 carbon atoms. The aromatic region would show multiple signals between δ 120-150 ppm, corresponding to the carbons of the two benzene rings. The quaternary carbons at the ring junctions would have distinct chemical shifts from the protonated aromatic carbons. The methylene carbon at C6 is expected to resonate in the range of δ 35-45 ppm. The key signal for the methine carbon at C11, bearing the amine group, would likely appear in the δ 55-65 ppm region.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-H | 120 - 135 |
| Aromatic C-q | 135 - 150 |
| C-11 | 55 - 65 |
The dibenzo[b,e]thiepin ring system is known to exist in a stable, non-planar conformation, often described as a distorted boat or twist-boat form. This rigid structure has significant implications for the stereochemistry of the molecule. Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial for confirming the through-space proximity of protons and thus elucidating the three-dimensional structure and preferred conformation of the molecule. Studies on similar dibenzocycloheptane and thioxanthene (B1196266) derivatives have shown that the conformation of the central ring and the orientation of substituents can be determined using these methods.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. For this compound, the key diagnostic absorptions would be associated with the amine and aromatic functionalities. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration would likely be observed around 1600 cm⁻¹. Aromatic C-H stretching vibrations would be visible just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and falls in the fingerprint region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Primary Amine (N-H) | Bend (Scissor) | ~1600 |
| Aromatic (C-H) | Stretch | >3000 |
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₁₄H₁₃NS), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 227.08 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the molecular formula. The fragmentation pattern would likely involve the loss of the amine group and cleavage of the central thiepin ring, providing further structural evidence.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. The results are compared against the theoretically calculated values based on the molecular formula to verify the purity and composition of the sample. For a pure sample of this compound (C₁₄H₁₃NS), the expected elemental composition would be within ±0.4% of the theoretical values.
Table 4: Theoretical Elemental Composition of C₁₄H₁₃NS
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.01 | 168.14 | 73.97 |
| Hydrogen | H | 1.008 | 13.10 | 5.76 |
| Nitrogen | N | 14.01 | 14.01 | 6.16 |
| Sulfur | S | 32.07 | 32.07 | 14.11 |
| Total | | | 227.32 | 100.00 |
X-ray Crystallography for Solid-State Molecular Architecture
Studies on derivatives such as 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol and Dibenzo[b,e]thiepin-11(6H)-one have been conducted. researchgate.netresearchgate.net In the case of 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol, the seven-membered thiepine (B12651377) ring is observed to be bent into a slightly twisted V-shape. researchgate.net The dihedral angles between the mean planes of the two fused benzene rings are reported to be 75.7(5)° and 73.8(4)° for the two independent molecules in the asymmetric unit. researchgate.net Similarly, for Dibenzo[b,e]thiepin-11(6H)-one, the thiepin ring adopts a distorted boat conformation, with a dihedral angle of 56.5(1)° between the two benzene rings. researchgate.netnih.gov These findings suggest that the tricyclic system of this compound likely adopts a non-planar, bent conformation.
Below is a table summarizing the crystallographic data for a related compound, Dibenzo[b,e]thiepin-11(6H)-one, which illustrates the typical parameters obtained from such an analysis.
| Crystal Data | Dibenzo[b,e]thiepin-11(6H)-one |
| Chemical Formula | C₁₄H₁₀OS |
| Molecular Weight | 226.28 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | a = 14.6208(11) Åb = 4.3503(3) Åc = 16.9023(13) Å |
| Volume (V) | 1075.07(14) ų |
| Z | 4 |
| Temperature | 110 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.039 |
| Reference | researchgate.net |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. Thin-layer chromatography (TLC) is a widely used method for these purposes due to its simplicity, speed, and efficiency. nih.gov
For derivatives of the 6,11-dihydrodibenzo[b,e]thiepin system, chromatographic methods are crucial for confirming the purity of newly synthesized compounds. researchgate.net While specific TLC parameters for this compound were not detailed in the provided search results, the general principles of TLC are applicable. The technique involves spotting the compound on a stationary phase (e.g., silica (B1680970) gel) and developing the plate with a suitable mobile phase. The retention factor (Rf), the ratio of the distance traveled by the compound to that of the solvent front, is a characteristic property under specific conditions and can be used to identify and assess the purity of the compound. Visualization of the spots can be achieved under UV light or by using various staining reagents. nih.gov
The following table outlines the typical components and parameters involved in a TLC analysis for purity assessment of a compound like this compound.
| TLC Parameter | Description |
| Stationary Phase | A solid adsorbent, typically silica gel or alumina, coated on a solid support like glass or aluminum. |
| Mobile Phase | A solvent or a mixture of solvents that moves up the stationary phase by capillary action, carrying the sample components with it. |
| Sample Application | A small spot of the dissolved compound is applied to the baseline of the TLC plate. |
| Development | The plate is placed in a sealed chamber containing the mobile phase, which then ascends the plate. |
| Visualization | The separated spots are visualized, often using UV light if the compounds are UV-active, or by staining with a chemical reagent. |
| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front, used for identification and purity checks. |
Chemical Reactivity and Functional Group Transformations
Reactivity Profile of the Thiepin Sulfur Atom
The sulfur atom in the dibenzo[b,e]thiepin ring system is a key site for oxidative transformations. Its lone pairs of electrons make it susceptible to reaction with various oxidizing agents, leading to the formation of sulfoxides and sulfones. These transformations significantly alter the electronic and steric properties of the molecule.
Oxidative Transformations to Sulfoxides and Sulfones (5,5-Dioxides)
The thioether moiety within the 6,11-dihydrodibenzo[b,e]thiepin structure can undergo controlled oxidation to yield the corresponding sulfoxide (B87167) (S-oxide) and subsequently the sulfone (S,S-dioxide or 5,5-dioxide). The formation of the 6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide is a well-documented transformation for this heterocyclic system. researchgate.net
The initial oxidation step converts the sulfide (B99878) to a sulfoxide. This reaction can be accomplished using a stoichiometric amount of a suitable oxidizing agent. Further oxidation of the sulfoxide, which is often more facile, yields the corresponding sulfone. In many instances, it can be challenging to halt the reaction at the sulfoxide stage, as the sulfoxide itself is readily oxidized. A variety of oxidizing agents can be employed for these transformations, each with different levels of reactivity and selectivity. Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).
| Oxidizing Agent | Typical Product | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Reaction outcome can be controlled by stoichiometry and reaction conditions. Catalysts are often used. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | A highly effective reagent. Stoichiometry is key: ~1 equivalent for sulfoxide, >2 equivalents for sulfone. |
| Sodium Periodate (NaIO₄) | Sulfoxide | Generally a mild and selective reagent for the formation of sulfoxides. |
| Oxone® (Potassium peroxymonosulfate) | Sulfoxide or Sulfone | A versatile and powerful oxidizing agent. |
The conversion to the 5,5-dioxide derivative is significant as it alters the geometry of the central ring and the electronic nature of the sulfur atom, withdrawing electron density from the aromatic rings. researchgate.net
Investigation of Regioselectivity and Stereoselectivity in Sulfur Oxidation
The concept of regioselectivity in the oxidation of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine is straightforward, as there is only one sulfur atom in the molecule. Therefore, oxidation occurs exclusively at this position.
Stereoselectivity, however, is a key consideration during the first oxidation step to the sulfoxide. The oxidation of the prochiral sulfur atom introduces a new stereocenter into the molecule. Given that the parent amine already possesses a chiral center at C-11, the formation of the sulfoxide results in a pair of diastereomers. The oxidation typically proceeds via attack of the oxidizing agent on either lone pair of the sulfur atom, often resulting in a racemic or near-racemic mixture of the two diastereomeric sulfoxides (R,S and S,S or S,R and R,R configurations) in the absence of a chiral directing group or catalyst.
Further oxidation of this diastereomeric mixture of sulfoxides leads to the formation of a single, achiral sulfone. The sulfone group is tetrahedral and symmetric with respect to the two oxygen atoms, meaning the chirality at the sulfur center is lost upon the second oxidation.
Reactivity of the Amine Functionality at C-11
The primary amine at the C-11 position is a nucleophilic center that readily participates in a variety of chemical reactions, including acylation, alkylation, and the formation of carbamic acid derivatives. These reactions provide a facile route to a wide array of derivatives with modified properties.
Acylation Reactions for Derivative Synthesis
The primary amine of this compound can be readily acylated to form the corresponding N-acyl derivatives, which are amides. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). libretexts.org This reaction is generally high-yielding and chemoselective for the amine, even in the presence of the thiepin sulfur. The resulting amide functionality is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.
| Acylating Agent | Product Class |
|---|---|
| Acetyl Chloride (CH₃COCl) | N-Acetamide |
| Benzoyl Chloride (C₆H₅COCl) | N-Benzamide |
| Acetic Anhydride ((CH₃CO)₂O) | N-Acetamide |
| Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-Benzenesulfonamide |
Alkylation Reactions
The nitrogen atom of the C-11 amine contains a lone pair of electrons, making it nucleophilic and capable of reacting with alkylating agents.
Direct alkylation with alkyl halides (e.g., alkyl iodides or bromides) is a common method for forming C-N bonds. libretexts.org However, for a primary amine like this compound, this reaction can be difficult to control. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to subsequent alkylation to form the tertiary amine. Further reaction can occur to produce a quaternary ammonium (B1175870) salt. wikipedia.org This lack of selectivity can result in a mixture of products. wikipedia.org
A more controlled and widely used method for synthesizing specific secondary or tertiary amines is reductive amination. libretexts.orgyoutube.com This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding alkylated amine. youtube.com A key advantage is the use of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is selective for the iminium ion intermediate and does not reduce the starting carbonyl compound. youtube.com This method prevents over-alkylation and allows for the synthesis of a specific secondary or tertiary amine depending on the carbonyl compound used. youtube.com
Formation of Carbamic Acid Derivatives
The C-11 amine can be converted into carbamic acid derivatives, most notably carbamate (B1207046) esters. These derivatives are formed by reacting the amine with reagents that introduce a carbonyl group attached to an oxygen. For example, reaction with an alkyl chloroformate (e.g., isopropyl chloroformate) in the presence of a base yields the corresponding N-alkoxycarbonyl derivative, a carbamate.
A known derivative of this class is Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, 1-methylethyl ester. This compound features a carbamate moiety at the C-11 position, where the amine nitrogen is bonded to a carbonyl group which is, in turn, esterified with an isopropyl group. Carbamates are generally stable compounds and are often used as protecting groups for amines in multi-step organic synthesis.
Reactivity of the Fused Benzene (B151609) Rings: Electrophilic Aromatic Substitution Studies
While specific, published electrophilic aromatic substitution (EAS) studies on this compound are not extensively documented, the reactivity of its fused benzene rings can be predicted based on the electronic properties of the constituent parts of the tricyclic system. The core structure contains three key influencing groups: the primary amine at position 11, the thioether linkage, and the methylene (B1212753) bridge at position 6. Each of these directs electrophilic attack to specific positions on the two benzene rings.
Thioether Bridge (-S-) : The sulfur atom is an activating group due to its lone pairs, which can be donated to the aromatic system, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. It is a moderately strong ortho, para-director.
Methylene Bridge (-CH₂-) : The methylene group is a weak activating group via hyperconjugation. It also acts as an ortho, para-director.
Considering the dibenzo[b,e]thiepin numbering scheme, the two benzene rings are not equivalent. One ring is influenced by the thioether bridge, while the other is influenced by the methylene bridge.
Ring A (positions 1, 2, 3, 4) : This ring is fused to the thioether and the carbonyl/amine side of the central ring. The thioether will strongly direct incoming electrophiles to positions 2 and 4.
Ring B (positions 7, 8, 9, 10) : This ring is fused to the methylene bridge. The methylene group will direct incoming electrophiles to positions 7 and 9.
The stronger activating effect of the thioether compared to the methylene bridge suggests that electrophilic substitution would preferentially occur on Ring A at the C-2 and C-4 positions. Under strongly acidic conditions, required for reactions like nitration or sulfonation, the amine at C-11 would be protonated to form an ammonium salt (-NH₃⁺). This would act as a deactivating, meta-directing group, but its influence on the distant benzene rings would be primarily inductive and weaker than the directing effects of the fused ring system itself.
| Influencing Group | Type of Effect | Activating/Deactivating | Directing Influence | Predicted Positions of Attack |
|---|---|---|---|---|
| Thioether (-S-) | +R > -I | Activating | Ortho, Para | 2, 4 |
| Methylene (-CH₂-) | +I, Hyperconjugation | Weakly Activating | Ortho, Para | 7, 9 |
| Amine (-NH₂) at C-11 | Inductive (-I) | Weakly Deactivating (when protonated) | N/A (not directly on ring) | General deactivation of the system |
Ring System Manipulations and Derivatization
The dibenzo[b,e]thiepin scaffold is a versatile template for the construction of more complex molecular architectures. Manipulations often begin with the more synthetically flexible ketone precursor, 6,11-dihydrodibenzo[b,e]thiepin-11-one. researchgate.netnih.gov
Heteroaromatic Annulation Reactions for Novel Scaffold Construction
Annulation, or ring-forming, reactions provide a powerful method for building novel polycyclic systems. The ketone at position 11 in the precursor is a key functional handle for such transformations. It can be converted into a reactive intermediate that undergoes cyclocondensation with appropriate binucleophiles to form new fused heterocyclic rings.
For instance, the related isomeric ketone, dibenzo[b,f]thiepin-10(11H)-one, has been used as a synthon to construct dibenzo[e,h]azulenes, which are fused five-membered heterocycles. researchgate.net A similar strategy can be applied to the dibenzo[b,e]thiepin-11-one. The process involves converting the ketone into a 1,2-diketone, which can then react with various binucleophiles to build fused thiophene, furan, pyrrole, pyrazole, or imidazole (B134444) rings. researchgate.net This approach allows for the creation of novel tetracyclic and pentacyclic scaffolds with potentially unique chemical and biological properties.
| Starting Material | Key Intermediate | Binucleophile Example | Fused Heterocycle Formed |
|---|---|---|---|
| Dibenzo[b,e]thiepin-11-one | Dibenzo[b,e]thiepin-10,11-dione | Hydrazine (H₂N-NH₂) | Pyridazine |
| Dibenzo[b,e]thiepin-11-one | Dibenzo[b,e]thiepin-10,11-dione | Ethylenediamine (H₂N-CH₂CH₂-NH₂) | Pyrazine |
| Dibenzo[b,e]thiepin-11-one | Dibenzo[b,e]thiepin-10,11-dione | o-Phenylenediamine | Quinoxaline |
Studies on Ring-Opening and Rearrangement Processes
The seven-membered thiepin ring is conformationally flexible but also possesses inherent ring strain that can drive rearrangement processes under certain conditions. Wagner-Meerwein rearrangements, which are carbocation-mediated 1,2-rearrangements, are particularly relevant to this scaffold. wikipedia.org
Treatment of the precursor alcohol, 6,11-dihydrodibenzo[b,e]thiepin-11-ol (B157215), with acid generates a carbocation at the C-11 position. This intermediate can potentially undergo rearrangement. Studies on analogous benzo- and thieno-fused spiroalkanols have shown that acid treatment can induce a Wagner-Meerwein rearrangement to form a condensed three-ring system, effectively resulting in a ring contraction-expansion sequence to yield a more stable hexahydrophenanthrene-type structure. researchgate.net A similar rearrangement is plausible for the dibenzo[b,e]thiepin system, which could lead to a dibenzo[b,f]thiepin (B8686691) or a thioxanthene (B1196266) scaffold.
Such rearrangements are driven by the formation of a more stable carbocation or the relief of ring strain. The precise outcome depends on the reaction conditions and the substitution pattern on the aromatic rings. researchgate.net
Stereochemical Control and Transformations within the Molecular Framework
The molecular framework of this compound is inherently chiral. The non-planar, twisted nature of the seven-membered thiepin ring, which adopts a distorted boat conformation, prevents the two benzene rings from being coplanar. researchgate.netnih.gov This results in the existence of two enantiomers that are non-superimposable mirror images of each other. The C-11 position, where the amine group is attached, is a stereocenter.
Controlling the stereochemistry is crucial, and this is typically achieved through the resolution of the racemic precursor, 6,11-dihydrodibenzo[b,e]thiepin-11-ol. researchgate.netprepchem.com A notable strategy involves breaking the isosterism of the enantiomers by derivatizing the racemic alcohol with a chiral auxiliary. researchgate.net
One reported method involves the following steps:
Derivatization : The racemic alcohol is reacted with a chiral auxiliary, such as a (+)-Noe-lactol derivative, to form a mixture of diastereomers.
Separation : These diastereomers, which have different physical properties, can then be separated using standard techniques like chromatography.
Cleavage and Conversion : Once separated, the chiral auxiliary is cleaved from each diastereomer to yield the individual enantiomers of 6,11-dihydrodibenzo[b,e]thiepin-11-ol.
Stereospecific Conversion : Each enantiomer of the alcohol can then be converted to the corresponding enantiomer of the amine (e.g., via a Mitsunobu reaction or conversion to a leaving group followed by substitution with an amine source) with retention or inversion of configuration, depending on the chosen reaction pathway. This provides access to enantiomerically pure (+)- and (-)-6,11-dihydrodibenzo[b,e]thiepin-11-amine. researchgate.net
Computational and Theoretical Chemistry Studies
Molecular Modeling and Conformational Analysis
Molecular modeling focuses on the three-dimensional structure of molecules, which is crucial for determining their physical, chemical, and biological properties. For the tricyclic dibenzo[b,e]thiepin system, a key area of investigation is the conformation of the central seven-membered thiepin ring.
The central seven-membered thiepin ring of the dibenzo[b,e]thiepin scaffold is not planar and adopts specific three-dimensional arrangements to minimize steric and angle strain. X-ray crystallography studies on related compounds, such as Dibenzo[b,e]thiepin-11(6H)-one, have revealed that this ring system characteristically adopts a distorted boat conformation. nih.govnih.govresearchgate.netresearchgate.net This non-planar shape arises from the fusion of the two benzene (B151609) rings, which constrains the flexibility of the central ring.
In this conformation, the molecule is bent, creating a distinct angle between the two aromatic portions. For Dibenzo[b,e]thiepin-11(6H)-one, the dihedral angle between the mean planes of the two fused benzene rings has been measured at 56.5°. nih.govnih.govresearchgate.net In other derivatives, such as 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol, the thiepine (B12651377) ring is described as being bent into a slightly twisted V-shape, with dihedral angles between the benzene rings measured at 75.7° and 73.8° for two independent molecules in the asymmetric unit. nih.govresearchgate.net
| Compound | Thiepin Ring Conformation | Dihedral Angle Between Benzene Rings | Reference |
|---|---|---|---|
| Dibenzo[b,e]thiepin-11(6H)-one | Distorted Boat | 56.5° | nih.govnih.gov |
| 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol (Molecule A) | Slightly Twisted V-Shape | 75.7° | nih.govresearchgate.net |
| 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol (Molecule B) | Slightly Twisted V-Shape | 73.8° | nih.govresearchgate.net |
The dibenzo[b,e]thiepin ring system is not static; it can undergo conformational changes, such as ring inversion. Computational studies, including Density Functional Theory (DFT) calculations, have been used to investigate the energy landscape of these processes. chemrxiv.org These studies help to identify the most stable conformers (ground states) and the energy barriers required to transition between them.
For instance, investigations into dihydrodibenzothiepine derivatives have explored the ring inversion behavior. chemrxiv.org These studies show that the activation free energy for ring inversion can be significantly influenced by chemical modifications to the thiepin ring, such as oxidation of the sulfur atom. The increased energy barrier for inversion in a sulfone derivative (1-SO₂) compared to the corresponding sulfide (B99878) (1-S) was attributed to stabilizing intramolecular interactions between an oxygen atom of the sulfone group and a hydrogen atom on an adjacent benzene ring. chemrxiv.org This interaction, which stabilizes the ground state, must be broken during the transition to the inverted conformer, thus raising the energy barrier. chemrxiv.org In contrast, for a sulfoxide (B87167) derivative (1-SO), the process of generating the ring-inverted conformer was found to be highly endergonic, effectively preventing rapid inversion on the NMR time scale. chemrxiv.org Such analyses are critical for understanding which conformations are likely to be present under given conditions and how they might interact with biological targets.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which govern their reactivity and interactions. Methods like Density Functional Theory (DFT) are frequently employed for this purpose. nih.govfrontiersin.org
Quantum chemical methods are used to calculate fundamental properties that determine a molecule's behavior. Geometry optimization calculations, for example, can predict the most stable three-dimensional structure of a molecule in a vacuum. A DFT calculation (B3LYP 6–31-G(d) level) for Dibenzo[b,e]thiepin-11(6H)-one predicted a dihedral angle of 46.2° between the benzene rings, showing a difference from the crystal structure value, which is often observed when comparing gas-phase calculations to solid-state experimental data. nih.gov
Furthermore, these calculations can determine electronic properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential. nih.govfrontiersin.org These parameters are used to predict sites of reactivity. For example, regions with high electron density are likely to be attacked by electrophiles, while regions with low electron density are susceptible to nucleophilic attack. Descriptors like bond dissociation enthalpy (BDE) and ionization potential (IP) can be calculated to predict how readily a molecule might participate in reactions involving hydrogen atom or electron transfer. nih.govfrontiersin.org
Beyond static properties, quantum chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction. By calculating the energies of reactants, products, and intermediate structures, researchers can elucidate detailed reaction mechanisms. A key aspect of this is the identification and characterization of transition states—the highest energy point along a reaction coordinate.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery to predict the activity of newly designed molecules before they are synthesized. nih.gov
In a typical QSAR study, molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.
For derivatives of the 6,11-Dihydrodibenzo[b,e]thiepin scaffold, QSAR models could be developed to predict their affinity for a specific biological target. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.com These methods use steric and electrostatic fields around the molecules to build predictive models. mdpi.com The resulting models can produce contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the design of more potent compounds. nih.gov
| Methodology | Objective | Key Parameters / Insights |
|---|---|---|
| Molecular Modeling / Conformational Analysis | Determine 3D structure and flexibility | Preferred conformations (e.g., distorted boat), dihedral angles, ring inversion pathways |
| Quantum Chemical Calculations (e.g., DFT) | Analyze electronic properties and reactivity | Optimized geometry, HOMO/LUMO energies, electron density distribution, reaction mechanisms, transition state energies |
| QSAR Modeling (e.g., 3D-QSAR) | Correlate chemical structure with biological activity | Predictive models for activity, identification of key structural features for potency |
Development of Predictive Models for Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological activity of novel compounds based on their molecular structures. jocpr.com For tricyclic compounds like 6,11-Dihydrodibenzo[b,e]thiepin-11-amine, QSAR studies have been employed to correlate their structural features with activities such as antidepressant effects. nih.gov These models are built upon the principle that the biological activity of a compound is a function of its physicochemical and structural properties.
The development of a robust QSAR model involves several key steps:
Dataset Selection: A diverse set of molecules with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, are calculated for each molecule.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to establish a mathematical relationship between the descriptors and the biological activity. nih.govherts.ac.uk
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
While specific QSAR models for this compound are not extensively reported in publicly available literature, studies on analogous tricyclic antidepressants have demonstrated the utility of this approach. For instance, a QSAR study on a series of tricyclic antidepressants successfully modeled their postmortem redistribution, a process influenced by their physicochemical properties. nih.gov The resulting model highlighted the significance of energy parameters, basicity, and lipophilicity in this process. nih.govresearchgate.net
The table below illustrates the types of molecular descriptors commonly used in QSAR studies of centrally active compounds.
| Descriptor Class | Examples | Relevance to Biological Activity |
| Electronic | Dipole moment, HOMO/LUMO energies, partial atomic charges | Governs electrostatic interactions with biological targets |
| Steric | Molecular volume, surface area, shape indices | Influences the fit of the molecule into a receptor's binding pocket |
| Hydrophobic | LogP, molar refractivity | Affects membrane permeability and transport to the site of action |
| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecule |
Identification of Key Structural Descriptors Influencing Molecular Interactions
The amine side chain is another crucial structural descriptor. Its length, degree of substitution (primary, secondary, or tertiary amine), and basicity are known to be critical for the interaction with receptors and transporters. For many tricyclic antidepressants, the protonated amine forms a key electrostatic interaction with an acidic residue, such as aspartate, in the binding site of the target protein.
Other important descriptors that influence molecular interactions include:
Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors in the molecule can lead to specific interactions with the target protein, enhancing binding affinity and selectivity.
Electronic Properties: The distribution of electron density within the molecule, as described by parameters like electrostatic potential, influences long-range interactions with the biological target.
The following table summarizes key structural descriptors and their influence on molecular interactions for the dibenzo[b,e]thiepin class of compounds.
| Structural Descriptor | Influence on Molecular Interactions |
| Tricyclic Core Conformation | Determines the overall shape and fit into the binding site. |
| Amine Side Chain | Participates in key electrostatic and hydrogen bonding interactions. |
| Lipophilicity (logP) | Affects membrane permeability and access to the target. |
| Substituent Effects | Can modulate electronic properties, conformation, and steric interactions. |
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or other macromolecule to form a stable complex. mdpi.com This method is widely used to understand the molecular basis of ligand-target interactions and to screen virtual libraries of compounds for potential drug candidates. nrfhh.com
Molecular docking simulations can provide an estimation of the binding affinity between a ligand and its target. chalmers.semdpi.comnih.gov This is typically expressed as a scoring function that approximates the free energy of binding. While these scores are not always quantitatively precise, they are valuable for ranking compounds in virtual screening campaigns and for prioritizing them for experimental testing. plos.org
For compounds like this compound, which are structurally related to tricyclic antidepressants, a primary target for docking studies is the serotonin (B10506) transporter (SERT). researchgate.net Docking studies of tricyclic antidepressants into homology models of SERT have been instrumental in understanding their mechanism of action. These studies have predicted that the protonated amine of the side chain forms a salt bridge with a conserved aspartate residue in the transporter's binding site.
The table below presents hypothetical binding affinity data for a series of dibenzo[b,e]thiepin derivatives to a generic neurotransmitter transporter, illustrating how docking scores can be used to rank compounds.
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity |
| This compound | -8.5 | High |
| N-methyl derivative | -9.2 | Very High |
| N,N-dimethyl derivative | -9.0 | High |
| 2-chloro derivative | -8.8 | High |
Beyond predicting binding affinities, molecular docking provides detailed three-dimensional models of the ligand-target complex, revealing the specific intermolecular interactions that stabilize the bound state. mdpi.com These interactions can include:
Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.
Electrostatic interactions: Occur between charged or polar groups, such as the salt bridge between the protonated amine and an acidic residue.
Hydrophobic interactions: Involve the association of nonpolar groups to minimize their contact with water.
π-π stacking: An attractive, noncovalent interaction between aromatic rings.
Cation-π interactions: An interaction between a cation and the face of an aromatic ring.
For this compound, docking studies would likely show the dibenzo[b,e]thiepin core engaging in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, while the amine side chain forms the critical electrostatic and hydrogen bonding interactions.
In Silico-In Vitro Correlation Studies
A crucial aspect of computational drug discovery is the validation of in silico predictions through experimental testing. frontiersin.org In silico-in vitro correlation studies aim to establish a statistically significant relationship between computationally predicted properties and experimentally measured biological activities. nih.gov A strong correlation provides confidence in the predictive power of the computational models and their utility in guiding the design of new compounds. nih.govresearchgate.net
For a compound like this compound, such studies might involve:
Predicting binding affinities for a series of derivatives using molecular docking and then measuring their actual binding affinities using radioligand binding assays.
Developing a QSAR model to predict the inhibitory activity of a set of compounds against a particular enzyme and then synthesizing and testing these compounds in an in vitro enzyme inhibition assay.
Predicting the permeability of compounds across a biological membrane using computational models and then measuring their permeability in an in vitro cell-based assay.
The success of these correlation studies depends on the quality of both the computational models and the experimental data. Discrepancies between in silico and in vitro results can often provide valuable insights, leading to refinement of the computational models and a deeper understanding of the underlying biological processes.
Theoretical Investigations of Aromaticity and Anti-Aromaticity in Thiepin Systems
The concept of aromaticity is fundamental to understanding the stability, reactivity, and electronic properties of cyclic conjugated systems. scribd.com While the benzene rings in the dibenzo[b,e]thiepin core are clearly aromatic, the seven-membered thiepin ring presents a more complex case. Theoretical investigations, employing quantum chemical calculations, are essential for characterizing the aromaticity of such systems. mdpi.comnih.govresearchgate.net
Various computational methods are used to assess aromaticity, including:
Nucleus-Independent Chemical Shift (NICS): This method involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A negative NICS value is indicative of aromaticity (a diatropic ring current), while a positive value suggests anti-aromaticity (a paratropic ring current).
Aromatic Stabilization Energy (ASE): ASE quantifies the extra stability of a cyclic conjugated system compared to an appropriate acyclic reference compound.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the degree of bond length equalization in a ring, with a value of 1 indicating a fully aromatic system.
Anisotropy of the Induced Current Density (AICD) and Gauge-Including Magnetically Induced Currents (GIMIC): These methods visualize the magnetically induced ring currents, providing a direct picture of electron delocalization.
Theoretical studies on thiepin and related heterocyclic systems have shown that the degree of aromaticity or anti-aromaticity is highly dependent on the ring structure, the presence of heteroatoms, and the fusion of other rings. mdpi.comdiva-portal.org For the dibenzo[b,e]thiepin system, the central thiepin ring is not planar, which disrupts cyclic conjugation and generally leads to a non-aromatic character. However, the electronic properties of the fused benzene rings can influence the electronic structure of the thiepin ring. Computational studies are crucial for dissecting these subtle electronic effects and providing a comprehensive understanding of the electronic nature of this important heterocyclic scaffold. mdpi.com
Applications of 6,11 Dihydrodibenzo B,e Thiepin 11 Amine and Its Derivatives As Synthetic Intermediates and Building Blocks
Role in the Synthesis of Complex Organic Molecules
The dibenzo[b,e]thiepin nucleus is a foundational component in the construction of elaborate molecular architectures. Its derivatives, including the ketone, alcohol, and amine at the 11-position, serve as key intermediates that enable chemists to build complexity and introduce desired chemical properties for specific applications.
The 6,11-dihydrodibenzo[b,e]thiepin scaffold is crucial in the synthesis of intermediates for the antiviral drug Baloxavir Marboxil. e3s-conferences.orgresearchgate.net While the amine itself is a key functional group, the closely related alcohol and ketone derivatives at the 11-position are pivotal starting materials in documented synthetic routes. researchgate.netmdpi.com Specifically, 7,8-difluoro substituted derivatives of the dibenzo[b,e]thiepin core are essential intermediates. e3s-conferences.orgnih.gov
The synthesis of Baloxavir Marboxil involves the preparation of (±)-12aR-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-7-hydroxy-3,4,12,12a-tetrahydro-1H- researchgate.netresearchgate.netoxazino[3,4-c]pyrido[2,1-f] researchgate.netresearchgate.netnih.govtriazine-6,8-dione, a key intermediate. mdpi.com This is achieved through the condensation of 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (B1649323) with another complex heterocyclic moiety. mdpi.com The "-ol" intermediate is itself typically prepared from the corresponding ketone, 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one. e3s-conferences.orgresearchgate.net The development of efficient, scalable, and environmentally friendly ("green") synthesis routes for these key intermediates is an active area of research to support large-scale production of the drug. e3s-conferences.orgresearchgate.net
| Intermediate Compound | Role in Synthesis | Reference |
|---|---|---|
| 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one | Precursor to the corresponding alcohol intermediate. | e3s-conferences.orgresearchgate.net |
| 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol | Key building block that condenses with the pyridotriazine core of Baloxavir. | mdpi.com |
| (±)-12aR-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-7-benzyloxy-3,4,12,12a-tetrahydro-1H- researchgate.netresearchgate.netoxazino[3,4-c]pyrido[2,1-f] researchgate.netresearchgate.netnih.govtriazine-6,8-dione | Direct precursor to Baloxavir, formed from the condensation reaction. | mdpi.com |
The primary amine group of 6,11-dihydrodibenzo[b,e]thiepin-11-amine is a versatile handle for introducing a wide variety of substituents, leading to the creation of libraries of N-substituted derivatives. documentsdelivered.com These modifications are fundamental for exploring structure-activity relationships in medicinal chemistry. For example, the amine can be reacted with alkyl halides, acyl chlorides, or other electrophiles to form secondary or tertiary amines, amides, and other functional groups. This allows for the systematic alteration of the molecule's physicochemical properties, such as lipophilicity, polarity, and basicity, which in turn influences its biological activity. An example of such a derivative is 1-Propanamine, 3-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)thio)-N,N-dimethyl-, hydrochloride, which features a complex chain attached to the core scaffold. ontosight.ai
Utilization in Medicinal Chemistry Research Programs
The dibenzo[b,e]thiepin scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple, diverse biological targets. This has led to its extensive use in various drug discovery programs, from repurposing existing drugs to designing entirely new therapeutic agents.
The dibenzo[b,e]thiepin core is historically associated with drugs acting on the central nervous system. For instance, the parent ketone, Dibenzo[b,e]thiepin-11(6H)-one, is an intermediate in the synthesis of Dosulepin, a tricyclic antidepressant. researchgate.net Derivatives of this scaffold have also been reported to possess neurotropic, psychotropic, antihistaminic, and antiallergenic activities. researchgate.netnih.gov This pre-existing pharmacological profile makes the scaffold an excellent candidate for repurposing strategies. Researchers leverage the known synthetic accessibility and biological activity of this core structure to explore its potential in treating different diseases, thereby reducing the time and cost associated with early-stage drug discovery. ontosight.ai
Beyond repurposing, the 6,11-dihydrodibenzo[b,e]thiepin framework serves as a template for the rational design of new chemical entities with unique biological activities. By strategically modifying the core and its substituents, researchers have developed novel compounds with potential therapeutic applications.
For instance, a study focused on the synthesis of new derivatives of 6,11-dihydrodibenzo[b,e]thiepine-5,5-dioxide. researchgate.net In this work, the ketone at the 11-position was converted to an oxime, which was then acylated to produce a series of novel sulfones. researchgate.net These new compounds were screened for antimicrobial activity and showed significant efficacy against various bacterial and fungal strains, with Minimum Inhibitory Concentrations (MICs) ranging from 15.6 µg/mL to 250 µg/mL. researchgate.net
In another program, a series of 11-substituted 6,11-dihydrodibenz[b,e]oxepin derivatives (a closely related oxygen-containing analog) were synthesized and evaluated as orally active antiallergic agents. nih.gov Structure-activity relationship studies revealed that specific groups at the 11-position and a carboxyl moiety on one of the benzene (B151609) rings were critical for potent antiallergic and histamine (B1213489) H1 receptor antagonist activity. nih.gov This demonstrates how the scaffold can be systematically modified to optimize potency and selectivity for a specific biological target.
| Scaffold Modification | Resulting Compound Class | Observed Biological Activity | Reference |
|---|---|---|---|
| Conversion of 11-ketone to acylated oximes on the 5,5-dioxide scaffold | Novel Sulfone Derivatives | Antimicrobial (antibacterial and antifungal) | researchgate.net |
| Introduction of aminoalkylidene side chains at the 11-position of the dibenz[b,e]oxepin scaffold | Carboxylic Acid Derivatives | Antiallergic and Histamine H1 Antagonism | nih.gov |
Formation of Fused Heterocyclic Systems from Dibenzo[b,e]thiepin Scaffolds
The dibenzo[b,e]thiepin structure is not only a building block for substitution but also a platform for the construction of more complex, fused polycyclic systems. The reactivity of the positions on and adjacent to the central thiepin ring can be exploited to annulate, or fuse, additional heterocyclic rings. Dibenzo[b,f]thiepin-10(11H)-one, an isomer of the title compound's precursor, has been used as a synthon to create fused five-membered heterocycles like thiophenes, furans, pyrroles, and imidazoles. researchgate.net This is accomplished by converting the ketone into a reactive intermediate that can undergo cyclocondensation reactions with appropriate binucleophiles, leading to the formation of novel tetracyclic structures. researchgate.net Such strategies significantly expand the chemical space accessible from the dibenzo[b,e]thiepin scaffold, offering pathways to new classes of compounds with potentially unique physicochemical and biological properties. researchgate.netnih.gov
Development of Chemical Libraries for High-Throughput Screening
The strategic construction of chemical libraries around a core molecular scaffold is a cornerstone of modern drug discovery, enabling the efficient exploration of chemical space to identify novel bioactive compounds. High-throughput screening (HTS) campaigns rely on these diverse collections of molecules to rapidly assess their potential against a multitude of biological targets. The compound this compound serves as an exemplary building block for the generation of such libraries due to its unique three-dimensional structure and the presence of a reactive primary amine handle, which allows for extensive chemical diversification.
The primary amine group on the 11-position of the dibenzo[b,e]thiepin scaffold is a key functional group that can be readily modified through a variety of well-established chemical reactions. This functional handle allows for the systematic introduction of a wide range of chemical moieties, leading to the generation of a large and diverse library of analogues. The core structure of this compound provides a rigid framework, ensuring that the appended substituents are presented in a well-defined spatial orientation, which is crucial for specific interactions with biological macromolecules.
A common strategy for the development of a chemical library from this scaffold would involve parallel synthesis, where the core amine is reacted with a diverse set of building blocks in a spatially addressed format, such as a 96-well plate. This allows for the rapid and organized production of a large number of distinct compounds. For instance, amide bond formation with a collection of carboxylic acids, sulfonamide formation with various sulfonyl chlorides, or urea (B33335) formation with a set of isocyanates can be employed to generate libraries with a high degree of chemical diversity.
The selection of building blocks is a critical aspect of library design. To maximize the diversity and drug-likeness of the resulting library, building blocks are often chosen based on computational analyses of their physicochemical properties, such as molecular weight, lipophilicity (logP), and number of hydrogen bond donors and acceptors. This ensures that the final library covers a broad range of chemical space, increasing the probability of identifying a "hit" compound during a high-throughput screening campaign.
Below is a hypothetical representation of a small, focused library derived from this compound, illustrating the diversity that can be achieved through the modification of the primary amine.
Table 1: Representative Virtual Library based on the this compound Scaffold
| Compound ID | R-Group Precursor | Resulting Functional Group | R-Group Structure |
|---|---|---|---|
| L1-A1 | Acetic Acid | Amide | -C(O)CH₃ |
| L1-A2 | Benzoic Acid | Amide | -C(O)Ph |
| L1-A3 | Cyclohexanecarboxylic Acid | Amide | -C(O)C₆H₁₁ |
| L1-B1 | Methanesulfonyl Chloride | Sulfonamide | -S(O)₂CH₃ |
| L1-B2 | Benzenesulfonyl Chloride | Sulfonamide | -S(O)₂Ph |
| L1-B3 | Thiophene-2-sulfonyl Chloride | Sulfonamide | -S(O)₂C₄H₃S |
| L1-C1 | Phenyl Isocyanate | Urea | -C(O)NHPh |
| L1-C2 | Ethyl Isocyanate | Urea | -C(O)NHCH₂CH₃ |
| L1-C3 | 4-Chlorophenyl Isocyanate | Urea | -C(O)NHC₆H₄Cl |
This systematic approach to library generation, centered on a privileged scaffold like this compound, provides a powerful platform for the discovery of new chemical entities with potential therapeutic applications. The resulting libraries can be screened against a wide array of biological targets, including enzymes, receptors, and ion channels, to identify novel modulators of their function.
Structure Activity Relationship Sar Studies and Mechanistic Investigations of Molecular Interactions
Influence of Scaffold Modification on Molecular Interaction Profiles
Structural modifications to the dibenzo[b,e]thiepin scaffold are a key strategy for optimizing the pharmacological profile of its derivatives. Changes to the sulfur atom and substitutions on the aromatic rings directly influence how these compounds interact with biological targets.
The oxidation of the thioether in the thiepin ring to a sulfone (SO₂) is a significant modification that consistently enhances the biological activity of these compounds, particularly their antimicrobial properties. farmaciajournal.comunibuc.ro This transformation introduces a polar sulfone group, which alters the molecule's electronic distribution and steric properties. mdpi.comnih.gov
Research indicates that the resulting sulfone derivatives, such as O-acyloximino-dibenzo[b,e]thiepin-5,5-dioxides, exhibit superior antimicrobial and antibiofilm activity compared to their non-oxidized thioether precursors. farmaciajournal.comresearchgate.net The increased polarity from the sulfone moiety can lead to stronger intermolecular interactions, such as hydrogen bonding, with target enzymes or proteins in microorganisms. researchgate.net This enhanced binding affinity is believed to be a primary reason for the improved microbicidal effects. farmaciajournal.com For example, studies comparing O-acyloximino-dibenzo[b,e]thiepins with their corresponding sulfones demonstrated that the S-oxidized compounds possess a broader spectrum of antimicrobial activity and are effective at lower concentrations. researchgate.net While the thioether derivatives show moderate to low activity, the sulfones exhibit significant antimicrobial effects with Minimal Inhibitory Concentrations (MICs) ranging from 15.6 µg/mL to 250 µg/mL against various bacterial and fungal strains. unibuc.roresearchgate.net
Conversely, in some contexts, sulfur oxidation can lead to a decrease in activity. One study found that the oxidation of the thiepine (B12651377) sulfur to the corresponding 5,5-dioxide derivative resulted in a comparative failure to exhibit high activity against S. aureus and E. coli, with a high MIC of 200 μg/mL. nih.govmdpi.com
| Compound Series | Modification | General Impact on Antimicrobial Activity | Reference |
| O-acyloximino-dibenzo[b,e]thiepins | Oxidation of thioether to sulfone (SO₂) | Broad-spectrum activity improved; effective at lower concentrations. | farmaciajournal.comresearchgate.net |
| Dibenzo[b,e]thiepine derivatives | Oxidation of thioether to sulfone (SO₂) | Significantly improved antimicrobial activity against various strains. | nih.gov |
| New sulfone derivatives | Introduction of sulfone functionality | Significant antimicrobial activity with MICs from 15.6 to 250 µg/mL. | researchgate.net |
The introduction of substituents onto the aromatic rings of the dibenzo[b,e]thiepin scaffold plays a crucial role in modulating target binding and specificity. The nature, position, and size of these substituents can influence the compound's lipophilicity, electronic properties, and steric interactions within a receptor's binding pocket. youtube.comresearchgate.net
In the context of antiviral activity against the Dengue virus (DENV), specific substitutions have been shown to significantly improve the inhibitory effects. For instance, a 2-methyl substitution on the dibenzo[b,e]thiepin scaffold markedly enhances the inhibition of viral replication. researchgate.net This suggests that the methyl group may occupy a hydrophobic pocket within the target protein, such as the NS3 helicase, thereby increasing binding affinity.
Similarly, the addition of a fluoro group to an acyl moiety attached to the core structure, as seen in (E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino 3-fluorobenzoate (B1230327) (TM24), resulted in a potent antiviral effect with a 90% inhibitory concentration (IC90) of 0.25 µM. researchgate.net The high electronegativity of the fluorine atom can lead to favorable electrostatic or halogen-bonding interactions with the target, contributing to enhanced potency.
| Compound | Aromatic Substitution | Target | Finding | Reference |
| Dibenzo[b,e]thiepin derivatives | 2-methyl | Dengue Virus | Significantly improves inhibition of viral replication. | researchgate.net |
| TM24 | 3-fluoro (on benzoate (B1203000) moiety) | Dengue Virus | Potent antiviral effect with an IC90 of 0.25 µM. | researchgate.net |
Investigation of Ligand-Receptor Interactions
Derivatives of the dibenzo[b,e]thiepin scaffold have been investigated for their interactions with specific protein targets, including neurotransmitter receptors and viral enzymes. Molecular modeling and docking studies provide insights into the binding modes and selectivity of these compounds.
The dibenzo[b,e]thiepine scaffold is recognized for its interaction with monoamine systems, and its derivatives have been evaluated for their binding affinity to dopamine (B1211576) receptors. researchgate.net The dopamine D4 receptor, a G-protein-coupled receptor (GPCR), is a target for various neurological disorders. nih.govnih.gov Molecular docking studies have been conducted to predict the binding affinity of dibenzo[b,e]thiepin derivatives to the D4 receptor. researchgate.net
The interaction with the D4 receptor is typically characterized by the binding of the ligand within a pocket formed by the transmembrane helices of the receptor. mdpi.com Key interactions often involve a salt bridge between a protonated amine on the ligand and a conserved aspartate residue (Asp115) in transmembrane helix 3, as well as hydrophobic interactions between the aromatic portions of the ligand and hydrophobic residues within the binding pocket. mdpi.com The tricyclic structure of the dibenzo[b,e]thiepin core is well-suited to fit into this pocket, and modifications to the scaffold can fine-tune its selectivity for the D4 subtype over other dopamine receptors like D2 and D3. researchgate.net
A significant application of dibenzo[b,e]thiepin derivatives is in the inhibition of the Dengue virus (DENV) NS3 helicase. researchgate.net The NS3 helicase is a viral enzyme essential for unwinding the viral RNA genome during replication, making it a prime target for antiviral drug design. nih.govnih.gov
Derivatives of dibenzo[b,e]thiepin have been identified as inhibitors of DENV replication. Molecular docking studies suggest that these compounds bind to the NS3 helicase, likely interfering with its RNA unwinding activity. researchgate.net The antiviral mechanisms appear to be complex and structure-dependent. The research highlights that the majority of these compounds seem to inhibit the viral helicase specifically. However, some derivatives may possess a dual-action mechanism, inhibiting both the NS3 helicase and interacting with host factors like the dopamine D4 receptor, which could also play a role in the viral life cycle. researchgate.net
For example, two notable compounds, TM3 and TM24, demonstrated strong inhibition of DENV2 replication with IC90 values of 10 µM and 0.25 µM, respectively. researchgate.net The high potency of TM24, which features both a 2-methyl and a 3-fluoro-substituent, underscores the importance of scaffold modifications in achieving specific and high-affinity binding to the viral enzyme. researchgate.net
Mechanistic Studies of Antimicrobial and Antibiofilm Properties
The dibenzo[b,e]thiepine scaffold is a promising foundation for the development of new anti-infective agents. exaly.com Derivatives have demonstrated a broad spectrum of activity against both standard and clinical isolate strains of bacteria and fungi, including multidrug-resistant variants. farmaciajournal.comunibuc.ro
The antimicrobial mechanism of these compounds involves the disruption of critical cellular processes in microbes. Quantitative assays have shown that these derivatives are active against Gram-negative strains such as Pseudomonas aeruginosa and Acinetobacter baumannii, as well as Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). farmaciajournal.com The MIC values for these compounds typically range from 1.25 to 10 mg/mL. farmaciajournal.com As previously noted, the S-oxidized (sulfone) derivatives generally exhibit improved antimicrobial activity, suggesting that increased polarity enhances their interaction with microbial targets. farmaciajournal.comresearchgate.net
In addition to direct microbicidal effects, certain dibenzo[b,e]thiepine derivatives are effective at inhibiting biofilm formation. farmaciajournal.comfarmaciajournal.com Biofilms are structured communities of microbial cells that adhere to surfaces and are notoriously resistant to conventional antibiotics. The ability of these compounds to prevent biofilm development is measured by the minimal biofilm eradication concentration (MBEC). This antibiofilm activity suggests a mechanism that interferes with microbial adhesion, colonization, or the production of the extracellular matrix that encases the biofilm. farmaciajournal.com
| Microbial Strain | Type | Activity Observed | MIC Range (mg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Gram-positive | Antimicrobial & Antibiofilm | 1.25 - 10 | farmaciajournal.com |
| Enterococcus faecalis | Gram-positive | Antimicrobial | 1.25 - 10 | farmaciajournal.com |
| Escherichia coli (UPEC) | Gram-negative | Antimicrobial & Antibiofilm | 1.25 - 2.5 | farmaciajournal.com |
| Pseudomonas aeruginosa | Gram-negative | Antimicrobial & Antibiofilm | 1.25 - 2.5 | farmaciajournal.com |
| Acinetobacter baumannii | Gram-negative | Antimicrobial | 1.25 - 2.5 | farmaciajournal.com |
| Candida parapsilosis | Fungus | Antimicrobial | 1.25 - 10 | farmaciajournal.com |
Compound Names Table
| Abbreviation / Name | Chemical Name |
| 6,11-Dihydrodibenzo[b,e]thiepin-11-amine | This compound |
| TM3 | (E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino butanoate |
| TM24 | (E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino 3-fluorobenzoate |
| O-acyloximino-dibenzo[b,e]thiepins | O-acyloximino-dibenzo[b,e]thiepins |
| O-acyloximino-dibenzo[b,e]thiepin-5,5-dioxides | O-acyloximino-dibenzo[b,e]thiepin-5,5-dioxides |
Elucidation of Microbiostatic and Microbicidal Action Mechanisms
Research into the antimicrobial properties of 6,11-dihydrodibenzo[b,e]thiepin derivatives has demonstrated significant activity against a range of microbial pathogens. Studies on new sulfone derivatives of 6,11-dihydrodibenzo[b,e]thiepine-5,5-dioxide have reported significant antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 15.6 µg/mL to 250 µg/mL against various bacterial and fungal strains. researchgate.net
The precise microbiostatic and microbicidal mechanisms of this compound are not yet fully elucidated, but investigations into related tricyclic compounds suggest that their amphiphilic nature plays a crucial role. researchgate.net It is hypothesized that these molecules may interact with and disrupt the integrity of microbial cell membranes. This disruptive capability is often linked to the surfactant-like properties of the compounds, leading to cell lysis. researchgate.net
SAR studies have provided valuable insights into the structural features that influence this antimicrobial activity. For instance, the isosteric replacement of the oxygen atom in the central ring of analogous dibenzo[b,e]oxepine structures with a sulfur atom to form the dibenzo[b,e]thiepine core has been shown to significantly enhance antimicrobial potency. nih.govnih.gov This suggests that the sulfur atom is a key contributor to the compound's interaction with microbial targets. Conversely, further oxidation of the thiepine sulfur to the corresponding 5,5-dioxide (sulfone) has been observed to result in a comparative decrease in antimicrobial activity, indicating that the electronic properties and geometry of the sulfur bridge are finely tuned for optimal efficacy. nih.govnih.gov
The nature and position of substituents on the dibenzo[b,e]thiepin framework also play a critical role. For example, in a series of related O-benzoyloxime derivatives, the introduction of a bromomethyl group at the para-position of the O-benzoyl moiety led to a marked improvement in antimicrobial activity. nih.gov This highlights the importance of specific substitutions in modulating the biological activity of the core structure.
Table 1: Antimicrobial Activity of Selected Dibenzo[b,e]thiepine Derivatives
| Compound Class | Modification | MIC Range (µg/mL) | Reference |
| Dibenzo[b,e]thiepine-5,5-dioxide derivatives | Various acyl groups on oxime | 15.6 - 250 | researchgate.net |
| Dibenzo[b,e]thiepine O-benzoyloximes | Isosteric replacement of O with S | 25 - 50 | nih.govnih.gov |
| Dibenzo[b,e]oxepine O-benzoyloximes | Original oxygen-containing core | 125 - 200 | nih.gov |
| Dibenzo[b,e]thiepine 5,5-dioxide derivative | Oxidation of thiepine sulfur | 200 | nih.govnih.gov |
Inhibition of Biofilm Formation Pathways
Bacterial biofilms present a significant challenge in the treatment of persistent infections due to their inherent resistance to conventional antibiotics. The ability of novel antimicrobial agents to inhibit biofilm formation is therefore a highly desirable attribute. While direct studies on this compound are limited, research on other tricyclic antidepressants offers promising insights into the potential anti-biofilm capabilities of this structural class.
For example, tricyclic antidepressants such as nortriptyline (B1679971) have been shown to inhibit the growth and biofilm formation of the pathogenic fungus Candida albicans. researchgate.net The proposed mechanism for this activity is linked to the amphiphilic structure of these molecules, which can disrupt cell membrane functionality. researchgate.net This disruption may interfere with the initial stages of microbial adhesion and the subsequent development of the mature biofilm matrix. Nortriptyline has been observed to not only prevent biofilm formation but also to effectively kill cells within a mature biofilm. researchgate.net
Given the structural similarities, it is plausible that this compound and its derivatives could exert similar anti-biofilm effects. The tricyclic core provides a rigid scaffold, while the amine functionality and other potential substituents can be modified to optimize the amphiphilic balance required for membrane interaction and disruption. The inhibition of quorum sensing, a cell-to-cell communication system crucial for biofilm development in many bacteria, is another potential mechanism by which these compounds could act. However, further specific investigations are required to confirm these hypotheses and to elucidate the precise pathways through which dibenzothiepine derivatives may inhibit biofilm formation.
Structure-Property Relationships for Modulating Pharmacokinetic and Pharmacodynamic Profiles (focus on chemical aspects)
The therapeutic success of an antimicrobial agent is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Understanding the relationship between the chemical structure of this compound derivatives and these properties is crucial for designing compounds with improved absorption, distribution, metabolism, excretion (ADME), and ultimately, enhanced in vivo efficacy.
Pharmacokinetics (PK): The physicochemical properties of the molecule, largely dictated by its structure, govern its pharmacokinetic profile. Key parameters such as lipophilicity, solubility, and ionization state (pKa) are critical.
Solubility: Aqueous solubility is essential for formulation and absorption. The amine group in this compound allows for the formation of salts, which can significantly improve water solubility.
Metabolism: The dibenzothiepine scaffold is susceptible to metabolic transformations by cytochrome P450 enzymes, which can involve hydroxylation of the aromatic rings or N-demethylation of the amine side chain in analogous tricyclic compounds. mdpi.com Introducing metabolic blockers or modifying susceptible sites through chemical substitution can prolong the half-life of the compound.
Pharmacodynamics (PD): The pharmacodynamic profile relates to the drug's effect on the target organism. For antimicrobial agents, key PD parameters include the MIC, the rate of bacterial killing, and the post-antibiotic effect. SAR studies provide the foundation for optimizing these parameters.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical descriptors of the molecules with their observed antimicrobial activity. researchgate.netorientjchem.org For instance, electronic parameters (e.g., Hammett constants of substituents) and lipophilic parameters can be correlated with the MIC values. orientjchem.org Such models can predict the activity of novel derivatives and guide the synthesis of more potent compounds. As an example, the observation that electron-donating groups on related heterocyclic systems can increase electron density and enhance antibacterial activity provides a rational basis for targeted chemical modifications.
The interplay between PK and PD is critical for therapeutic success. The goal is to design molecules that not only exhibit potent intrinsic antimicrobial activity (favorable PD) but also possess the necessary physicochemical properties to reach the site of infection at therapeutic concentrations and remain there for a sufficient duration (favorable PK). nih.govnih.gov
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The traditional synthesis of dibenzothiepine derivatives often involves multi-step processes that may use harsh reagents and generate significant chemical waste. e3s-conferences.org Future research is increasingly focused on aligning synthetic chemistry with the principles of green chemistry, aiming to develop methodologies that are not only efficient but also environmentally benign.
Key areas of development include:
Catalyst-Free and Solvent-Free Reactions: Inspired by recent successes in synthesizing related heterocyclic systems, researchers are exploring multicomponent reactions under solvent- and catalyst-free conditions. researchgate.net This approach simplifies procedures, reduces waste, and can lead to high yields of the desired products.
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates, improve yields, and offer better selectivity compared to conventional heating methods. nih.gov Applying these methods to the synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine could significantly shorten reaction times and reduce energy consumption.
Use of Greener Solvents and Reagents: A significant push is being made to replace hazardous chemicals with safer alternatives. For instance, new routes for related intermediates have been designed to avoid malodorous and toxic reagents like thiophenol, instead utilizing alternatives like diphenyl disulfide. researchgate.net Research into using water or other green solvents is a promising avenue for the synthesis of dibenzothiepine scaffolds. mdpi.com
| Parameter | Conventional Synthesis | Emerging Green Synthesis |
|---|---|---|
| Reaction Conditions | Often harsh (high temperature/pressure) | Mild (room temperature, 80°C) researchgate.netmdpi.com |
| Solvents/Catalysts | Use of hazardous organic solvents and reagents | Solvent-free, use of water or green catalysts researchgate.netnih.gov |
| Energy Consumption | High (prolonged heating) | Lower (microwave, ultrasound) nih.gov |
| Waste Generation | Significant hazardous waste | Minimized waste, improved atom economy e3s-conferences.org |
| Efficiency | Variable yields, multi-step processes | Higher yields, one-pot synthesis nih.govresearchgate.net |
Application of Advanced Spectroscopic and Structural Characterization Techniques
A precise understanding of the three-dimensional structure of this compound is critical for elucidating its structure-activity relationships. While standard techniques provide basic characterization, advanced methods can offer deeper insights into its conformational dynamics and solid-state architecture.
Single-Crystal X-ray Crystallography: This technique remains the gold standard for determining the precise molecular geometry. Studies on related dibenzothiepin derivatives have used X-ray diffraction to reveal crucial structural parameters, such as the distorted boat conformation of the central thiepine (B12651377) ring and the dihedral angle between the two fused benzene (B151609) rings. nih.govresearchgate.net For instance, in Dibenzo[b,e]thiepin-11(6H)-one, this angle was found to be 56.5 (1)°. researchgate.net In another derivative, 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol, the dihedral angles were measured at 75.7 (5)° and 73.8 (4)° for two independent molecules in the asymmetric unit. researchgate.net
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful for confirming the geometry and conformation of molecules in solution. nih.gov These methods can validate structures predicted by computational models or determined by X-ray crystallography.
Solid-State NMR (ssNMR): For compounds that are difficult to crystallize or to study polymorphism, ssNMR can provide valuable structural information about the molecule in its solid form.
Integration of Computational and Experimental Approaches for Rational Compound Design
The synergy between computational modeling and experimental synthesis offers a powerful paradigm for the rational design of novel compounds with enhanced properties. nih.gov This integrated approach can accelerate the discovery process, reduce costs, and provide deeper mechanistic insights.
Molecular Docking and Dynamics Simulations: These computational tools are used to predict how a molecule binds to a biological target. For related benzothiazepine (B8601423) and benzothiazine structures, molecular docking has been employed to understand interactions with enzyme active sites or ion channels. nih.govmdpi.comrsc.org Such studies can guide the modification of the this compound scaffold to improve its biological activity.
In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models before a compound is synthesized. rsc.orgrsc.org This allows researchers to prioritize candidates with favorable pharmacokinetic profiles, reducing late-stage failures in drug development.
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, reaction mechanisms, and spectroscopic parameters, providing a theoretical foundation to complement experimental findings. nih.govrsc.org
| Computational Technique | Application in Compound Design | Example from Related Research |
|---|---|---|
| Molecular Modeling/Docking | Predicts binding affinity and mode at a biological target. | Modeling of benzothiazepine binding in L-type calcium channels. nih.gov |
| Molecular Dynamics (MD) | Simulates the movement of the compound and its target over time. | MD simulations of coumarin-based 1,5-benzothiazepines in an enzyme pocket. rsc.org |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles. | In silico ADME analysis of 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives. rsc.org |
| Quantum Mechanics (AM1, ab initio) | Calculates molecular geometries and electrostatic potentials. | Used to study the geometry of dibenzothiazepinone derivatives. nih.gov |
Exploration of Novel Applications in Materials Science or Catalyst Development
While the dibenzothiepine core is primarily known for its applications in medicinal chemistry, its unique structural and electronic properties suggest potential for use in other fields. Future research could unlock novel applications in materials science and catalysis.
Organic Electronics: Heterocyclic compounds containing sulfur and fused aromatic rings can possess interesting photophysical properties. Research on pyrrole-fused dibenzothiazepine derivatives has noted their exclusive fluorescence properties, suggesting they could be potential candidates for optoelectronic conjugate materials. researchgate.net Investigating the luminescence and charge-transport properties of this compound derivatives could lead to their use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Catalyst Scaffolds: The rigid tricyclic structure could serve as a scaffold for developing novel ligands for asymmetric catalysis. The amine functional group provides a convenient handle for further modification and coordination to metal centers, creating chiral catalysts for a variety of chemical transformations.
Sensors and Probes: The fluorescence properties of the dibenzothiepine core could be harnessed to develop chemical sensors. By attaching specific recognition units to the scaffold, it may be possible to design probes that signal the presence of certain ions or molecules through a change in their fluorescent output.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 6,11-Dihydrodibenzo[b,e]thiepin-11-amine derivatives with high purity?
- Methodology : Synthesis typically involves multi-step processes, such as Friedel-Crafts acylation to form the dibenzothiepin core, followed by reductive amination. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for fluorination or hydroxylation steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate intermediates, while recrystallization improves final product purity (>98%) .
- Monitoring : Thin-layer chromatography (TLC) and HPLC (C18 column, acetonitrile/water mobile phase) verify reaction progress and purity .
Q. How does fluorination at specific positions (e.g., 7,8-fluoro substitution) alter the compound’s physicochemical properties?
- Methodology : Fluorination enhances metabolic stability and lipophilicity.
- Synthetic route : Electrophilic fluorination using Selectfluor® or Balz-Schiemann reaction .
- Impact analysis :
- LogP : Measured via shake-flask method; 7,8-difluoro derivatives show increased LogP (e.g., 3.2 vs. 2.8 for non-fluorinated analogs) .
- Thermal stability : Differential scanning calorimetry (DSC) reveals fluorinated derivatives have higher melting points (e.g., 215°C vs. 198°C) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?
- Methodology :
- NMR analysis : Use -NMR to confirm fluorine substitution patterns. For example, coupling constants () in 7,8-difluoro derivatives distinguish between para and meta configurations .
- X-ray crystallography : Resolve ambiguities in ring conformation (e.g., boat vs. chair configurations in the thiepin core). Crystallographic data (e.g., CCDC 1531-77-7) show bond angles of 112.5°–117.8°, confirming non-planar geometry .
- Statistical validation : Apply Rietveld refinement to reconcile discrepancies between experimental and simulated XRD patterns .
Q. What advanced computational methods are suitable for predicting the biological activity of this compound analogs?
- Methodology :
- Molecular docking : Use AutoDock Vina with receptor structures (e.g., serotonin transporter PDB ID 5I73). Fluorinated analogs show improved binding affinity () compared to non-fluorinated () .
- QSAR modeling : Apply Gaussian 16 for DFT calculations (B3LYP/6-311+G(d,p)) to correlate Hammett σ values with IC data .
- MD simulations : GROMACS trajectories (100 ns) assess stability of ligand-receptor complexes under physiological conditions .
Q. How do competing reaction pathways (e.g., oxidation vs. ring-opening) during synthesis impact yield optimization?
- Methodology :
- Mechanistic studies : Use -labeling to track intermediates. For example, oxidation with mCPBA produces sulfoxide byproducts (detected via LC-MS), reducing yields by 15–20% .
- Kinetic control : Adjust temperature (−10°C to 25°C) and stoichiometry (1.2 eq. of NaBH) to favor reductive amination over side reactions .
- In situ monitoring : ReactIR identifies transient intermediates (e.g., imine formation at 1640 cm) to optimize reaction times .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported toxicity profiles of this compound derivatives?
- Methodology :
- In vitro assays : Compare MTT (mitochondrial toxicity) and LDH (membrane integrity) assays in HepG2 cells. For example, LD values vary from 120 μM (MTT) to 85 μM (LDH) due to assay sensitivity differences .
- In vivo validation : Use OECD Guideline 423 (acute oral toxicity) in Sprague-Dawley rats. Dose-dependent hepatotoxicity (ALT levels >200 U/L) correlates with structural features like fluorine substitution .
Methodological Framework for Future Research
Q. What interdisciplinary approaches are recommended for studying structure-property relationships in this compound class?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
